molecular formula C21H23N3O2 B2946078 4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-80-6

4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2946078
CAS No.: 421575-80-6
M. Wt: 349.434
InChI Key: SUFRJZGOFMTHPI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of the isopropylphenyl group, phenyl group, and carboxamide group suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrimidine ring and various substituents .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings .

Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to "4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide" have been synthesized and evaluated for various biological activities. For instance, a series of 1,2,3,4-tetrahydropyrimidine derivatives have been developed as potential biological agents. These compounds were synthesized through reactions involving thiourea and different aromatic aldehydes, followed by cyclocondensation. The synthesized compounds showed significant inhibition against bacterial and fungal growth, highlighting their antimicrobial potential (Akbari et al., 2008).

Chemical Transformations and Catalysis

The chemical versatility of tetrahydropyrimidine derivatives allows for diverse transformations. For example, sodium hydrogen sulfate has been used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This method provides a non-toxic, cost-effective approach to obtaining these compounds in moderate to high yields, demonstrating the compound's adaptability in synthetic chemistry (Gein et al., 2018).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial activities of tetrahydropyrimidine derivatives have been explored, with some compounds synthesized showing promising activity against Candida albicans, a common fungal pathogen. This research underscores the potential of these compounds in developing new antifungal therapies (Zamaraeva et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

6-methyl-2-oxo-N-phenyl-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFRJZGOFMTHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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